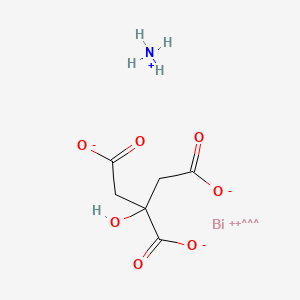
CID 57371144
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Unfortunately, specific details about the molecular structure analysis of CID 57371144 are not available in the search results.Chemical Reactions Analysis
Analyzing the chemical reactions of a compound involves studying its reactivity with other substances and the products formed . Unfortunately, specific details about the chemical reactions involving this compound are not available in the search results.Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as color, density, hardness, melting and boiling points, and reactivity . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the search results.Applications De Recherche Scientifique
Methodological Challenges in Child and Adolescent Development Research
Hamaker, Mulder, and van IJzendoorn (2020) discuss the methodological challenges in studying child and adolescent development, emphasizing the importance of matching research goals with appropriate design and methods. This includes leveraging advanced techniques like machine learning for bridging gaps in developmental science research (Hamaker et al., 2020).
Scientific Software Frameworks and Productivity
Appelbe, Moresi, Quenette, and Simter (2007) examine the impact of scientific software frameworks on programming productivity, contrasting traditional programming with modern toolkits and frameworks that facilitate rapid assembly of new applications from existing components (Appelbe et al., 2007).
Chemically Induced Dimerization (CID) in Biological Research
Voss, Klewer, and Wu (2015) highlight the use of chemically induced dimerization (CID) as a tool for controlling protein function in cells with high precision and spatiotemporal resolution, expanding the technique's application beyond signal transduction to include membrane and protein trafficking (Voss et al., 2015).
Computing with Infinite Data (CID Project)
Spreen (2017) introduces the CID project, aimed at studying computing with infinite objects, such as real numbers, to enhance software efficiency and accuracy in scientific and engineering applications (Spreen, 2017).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for CID 57371144 involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2,3-dichlorophenylacetic acid", "thionyl chloride", "methylamine", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium sulfite", "sodium carbonate", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride.", "Step 2: 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride.", "Step 3: The two acyl chlorides are then reacted with methylamine to form the corresponding amides.", "Step 4: The amides are then reduced with sodium borohydride to form the corresponding amines.", "Step 5: The two amines are then coupled using copper sulfate and sodium sulfite to form the desired product.", "Step 6: The product is then purified using a combination of acid-base extraction and recrystallization techniques." ] } | |
Numéro CAS |
25530-63-6 |
Formule moléculaire |
C6H8BiNO7 |
Poids moléculaire |
415.11 g/mol |
Nom IUPAC |
bismuth;azane;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 |
Clé InChI |
QSBNOZODKXUXSP-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Bi+2] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Bi+3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)
![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)






![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)
